alpha-Methylcinnamaldehyde

Description

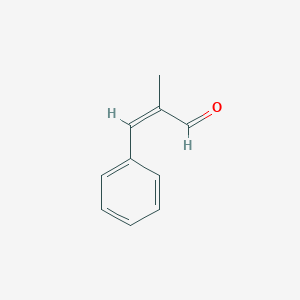

2-Methyl-3-phenyl-2-propenal is a member of cinnamaldehydes.

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018359 | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 100 mmHg (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-39-3, 15174-47-7 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methyl-trans-cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15174-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C647N9853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of α-Methylcinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylcinnamaldehyde, a derivative of cinnamaldehyde (B126680), is an α,β-unsaturated aldehyde with a characteristic cinnamon-like aroma.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its biological activities, with a focus on its antifungal mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

The core chemical and physical characteristics of α-methylcinnamaldehyde are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Odor | Characteristic cinnamon-type, soft, spicy | [1] |

| Boiling Point | 148-149 °C @ 27 mmHg | [1] |

| Density | 1.047 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.605 | [1] |

| Solubility | Insoluble in water; soluble in oils, ethanol, and propylene (B89431) glycol. | [2][3] |

| Flash Point | 79 °C (174.2 °F) | [4] |

| LogP | 2.68 | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enal | [3] |

| CAS Number | 101-39-3 | [1] |

| SMILES | C/C(=C/c1ccccc1)/C=O | [3] |

| InChI | InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | [3] |

| InChIKey | VLUMOWNVWOXZAU-VQHVLOKHSA-N | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and established testing methods.

Synthesis of α-Methylcinnamaldehyde via Aldol (B89426) Condensation

This protocol is adapted from established synthesis procedures involving the base-catalyzed aldol condensation of benzaldehyde (B42025) and propionaldehyde (B47417).[5][6][7]

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a 40-60% aqueous methanol solution.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of sodium hydroxide in the aqueous methanol solution. Cool the mixture to 15-25 °C.[5]

-

In a separate beaker, dissolve benzaldehyde in the 40-60% aqueous methanol solution.[5]

-

Transfer the benzaldehyde solution to a dropping funnel.

-

Slowly add the benzaldehyde solution dropwise to the cooled sodium hydroxide solution while stirring continuously.

-

Following the addition of benzaldehyde, add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25 °C. The molar ratio of benzaldehyde to propionaldehyde should be approximately 1:1.2.[5]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature.[5]

-

Upon completion, wash the reaction mixture with water and neutralize it.

-

Transfer the mixture to a separatory funnel and separate the organic layer containing the crude α-methylcinnamaldehyde.

-

Purify the crude product by vacuum distillation, collecting the fraction that distills at 142-145 °C under reduced pressure (-0.1 MPa).[5]

Determination of Boiling Point (ASTM D86/D1078)

This protocol outlines the determination of the boiling point of α-methylcinnamaldehyde at atmospheric pressure, based on the principles of ASTM D86 and D1078.[4][8][9]

Apparatus:

-

Distillation flask

-

Condenser

-

Heat source (heating mantle)

-

Calibrated thermometer or temperature probe

-

Graduated receiving cylinder

Procedure:

-

Place a measured volume of α-methylcinnamaldehyde into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned (the top of the bulb should be level with the bottom of the side arm of the flask).

-

Begin heating the flask at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.[10]

-

Record the temperature at which the first drop of condensate falls from the condenser tip into the receiving cylinder. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds.

-

The boiling point is typically reported as the temperature at which a steady stream of distillate is produced. For a pure compound, a narrow boiling range is expected.

Measurement of Refractive Index (ASTM D1218)

This protocol describes the measurement of the refractive index of α-methylcinnamaldehyde using a standard refractometer, following the principles of ASTM D1218.[11]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (to maintain 20 °C)

-

Light source (if using an Abbe refractometer)

-

Dropper or pipette

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Using a clean dropper, place a small drop of α-methylcinnamaldehyde onto the prism.

-

Close the prisms and allow the sample to equilibrate to the measurement temperature (20 °C).

-

If using an Abbe refractometer, adjust the light source and the instrument's optics to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale. For digital refractometers, the reading will be displayed automatically.

-

Clean the prism surfaces thoroughly after the measurement.

Biological Activity and Signaling Pathway

α-Methylcinnamaldehyde has demonstrated notable antifungal activity, primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[12][13]

Antifungal Mechanism of Action

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14][15] The biosynthesis of ergosterol is a complex multi-step pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[14][15]

While the precise enzymatic target of α-methylcinnamaldehyde within the ergosterol biosynthesis pathway is a subject of ongoing research, its inhibitory action on this pathway has been established.[12] It is hypothesized to interfere with one of the key enzymes in the pathway, similar to other known antifungal agents.

Ergosterol Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway in fungi, highlighting the general area where inhibitors like α-methylcinnamanganese are believed to act.

Caption: Simplified Ergosterol Biosynthesis Pathway and Proposed Site of Inhibition.

Safety and Handling

α-Methylcinnamaldehyde is a combustible liquid and can cause skin and eye irritation.[4] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][4] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[4]

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of α-methylcinnamaldehyde, including its physical and chemical characteristics, synthesis, and methods for its characterization. Furthermore, its biological activity as an antifungal agent, through the inhibition of the ergosterol biosynthesis pathway, has been highlighted. The information presented herein is intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. scribd.com [scribd.com]

- 3. ASTM D86 - eralytics [eralytics.com]

- 4. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 5. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]

- 6. amherst.edu [amherst.edu]

- 7. youtube.com [youtube.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. ASTM D86 Atmospheric Distillation Test | تامین کننده تجهیزات آزمایشگاهی، مواد شیمیایی [artinazma.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. store.astm.org [store.astm.org]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of cinnamaldehyde and eugenol congeners against wood-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-methylcinnamaldehyde (B80893), a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a synthetic intermediate and bioactive molecule.

Chemical Identity and Structure

This compound, systematically named (2E)-2-methyl-3-phenylprop-2-enal, is an alpha,beta-unsaturated aldehyde.[1] It consists of a benzene (B151609) ring attached to a propenal backbone, with a methyl group substituted at the alpha position relative to the carbonyl group. The trans (E) isomer is the more common form.

Chemical Formula: C₁₀H₁₀O[2]

Molecular Weight: 146.19 g/mol [1]

CAS Number: 101-39-3[1]

Synonyms: 2-Methyl-3-phenylacrylaldehyde, alpha-Methylcinnamic aldehyde, 2-Methyl-3-phenyl-2-propenal[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, spicy, cinnamon-like odor.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Boiling Point | 148-149 °C at 27 mm Hg | [2] |

| Density | 1.047 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.605 | [2] |

| Flash Point | 79.44 °C (175 °F) | [3][4] |

| Vapor Pressure | 0.017 mmHg at 25 °C | [3][4] |

| LogP (o/w) | 2.319 - 2.68 | [2][3][4] |

| Water Solubility | < 1 mg/mL | [5] |

| Solubility | Soluble in ethanol, propylene (B89431) glycol, and fixed oils. Insoluble in glycerol. | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen-Schmidt condensation of benzaldehyde (B42025) with propionaldehyde (B47417) in the presence of a base.[2]

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in a methanol-water mixture in a round-bottom flask equipped with a stirrer. Cool the solution in an ice bath.

-

To the cooled basic solution, add benzaldehyde and stir for approximately 30 minutes.

-

Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The addition is typically carried out over several hours.[6]

-

After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then neutralize it with a dilute solution of hydrochloric acid.

-

Dry the crude product over an anhydrous drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[6]

Caption: Workflow for the synthesis of this compound.

Tyrosinase Inhibition Assay

This compound has been shown to inhibit mushroom tyrosinase.[7][8] The following is a general protocol for assessing its inhibitory activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.

-

Dissolve this compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution (or positive control/vehicle control).

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for a defined period (e.g., 30-60 minutes).[9]

-

Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃):

-

¹³C NMR (in CDCl₃):

-

Carbonyl carbon (C=O): ~194 ppm

-

Aromatic and vinylic carbons: ~128-152 ppm

-

Methyl carbon (CH₃): ~10-15 ppm

-

Infrared (IR) Spectroscopy

-

C=O stretch (conjugated aldehyde): Strong absorption around 1660-1705 cm⁻¹[11]

-

C=C stretch (alkene): Absorption around 1620-1640 cm⁻¹

-

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region

-

Aldehydic C-H stretch: Two characteristic weak to moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹[11]

-

Aromatic C-H stretch: >3000 cm⁻¹

-

Aliphatic C-H stretch: <3000 cm⁻¹

Biological Activity and Applications

Tyrosinase Inhibition

This compound is a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities.[7][8] It has reported IC₅₀ values of 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity.[7][8] Molecular docking studies suggest that it interacts with amino acid residues in the active site of the enzyme rather than chelating the copper ions.[7][8] This inhibitory activity makes it a compound of interest for applications in cosmetics and food preservation to prevent browning.

Intermediate in Drug Synthesis: Epalrestat

This compound is a key starting material in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[12][13] Epalrestat is an aldose reductase inhibitor.[2][3][14]

Mechanism of Action of Epalrestat: In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol via the polyol pathway.[2][3] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy.[3] Epalrestat non-competitively and reversibly inhibits aldose reductase, thereby preventing the accumulation of sorbitol.[3][14]

References

- 1. benchchem.com [benchchem.com]

- 2. What is Epalrestat used for? [synapse.patsnap.com]

- 3. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. α-Methylcinnamaldehyde(101-39-3) 13C NMR [m.chemicalbook.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. α-Methylcinnamaldehyde(101-39-3) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mims.com [mims.com]

Unveiling the Aromatic Blueprint: An In-depth Technical Guide to the Natural Sources and Occurrence of alpha-Methylcinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylcinnamaldehyde (B80893), a fragrant aldehyde with a characteristic spicy and cinnamon-like aroma, is a naturally occurring compound found in a limited number of plant species. While its presence is not as widespread as its structural analog, cinnamaldehyde (B126680), it contributes to the unique aromatic profiles of certain essential oils. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction and quantitative analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the exploration and utilization of this aromatic compound.

Natural Occurrence of this compound

The natural occurrence of this compound has been reported in the essential oils of a select number of aromatic plants. While its distribution is not extensive, it has been identified as a minor constituent in the volatile fractions of the following species:

-

Peppermint (Mentha piperita): The essential oil of peppermint, a widely cultivated herb of the Lamiaceae family, is known to contain trace amounts of this compound. It contributes to the complex spicy and warm notes that complement the dominant menthol (B31143) aroma of the oil. The concentration of this compound in peppermint oil is generally low and can be influenced by factors such as the geographical origin, cultivation practices, and the specific chemotype of the plant.

-

Cinnamomum cassia (Cassia): While cinnamaldehyde is the major component of cassia oil, there are indications of the presence of its alpha-methyl derivative. However, quantitative data on the concentration of this compound in cassia oil is not well-documented in publicly available literature, and it is considered a minor component.

It is important to note that the quantitative data for this compound in these natural sources is not extensively reported in scientific literature. The values presented in Table 1 are based on available information and may vary significantly.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Plant Species | Plant Part | Essential Oil Component | Concentration Range (%) |

| Mentha piperita (Peppermint) | Leaves | This compound | Trace amounts (not consistently quantified) |

| Cinnamomum cassia (Cassia) | Bark | This compound | Not definitively quantified (minor component) |

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathway of its parent compound, cinnamaldehyde, a plausible route can be proposed. The biosynthesis of cinnamaldehyde originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

The proposed biosynthetic pathway for this compound likely follows these key steps:

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

-

Activation of Cinnamic Acid: Cinnamic acid is then activated by the addition of Coenzyme A (CoA) to form cinnamoyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL).

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde by the enzyme cinnamoyl-CoA reductase (CCR).

-

Alpha-Methylation: The final and distinguishing step in the biosynthesis of this compound is the methylation at the alpha-carbon of the propenal side chain. This step is hypothesized to be catalyzed by a specific methyltransferase enzyme that utilizes a methyl donor, such as S-adenosyl methionine (SAM). The precise enzyme responsible for this methylation in plants has yet to be identified.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantitative analysis of this compound from plant materials.

Extraction of Essential Oils

The extraction of essential oils containing this compound is typically achieved through hydrodistillation or steam distillation.

Protocol: Hydrodistillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves of Mentha piperita) is collected and, if necessary, coarsely ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation: The plant material is placed in a round-bottom flask and submerged in distilled water. The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises into the condenser.

-

Condensation and Collection: The steam is cooled in the condenser, and the resulting hydrosol (a mixture of water and essential oil) is collected in the receiving vessel of the Clevenger apparatus.

-

Separation: Due to the immiscibility of the essential oil with water, it forms a separate layer that can be easily collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

An In-depth Technical Guide to alpha-Methylcinnamaldehyde (CAS 101-39-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylcinnamaldehyde (B80893), with the CAS number 101-39-3, is an aromatic aldehyde that is gaining attention beyond its traditional use in the flavor and fragrance industries.[1][2] Characterized by a sweet, spicy, and floral odor, this compound is now being explored for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization, and a review of its current and potential applications in research and drug development. Particular focus is given to its biological activities, including its antifungal and enzyme-inhibiting properties, and its role as a key intermediate in the synthesis of the diabetic neuropathy drug, Epalrestat.[3][4]

Chemical and Physical Properties

This compound is a pale yellow liquid with a characteristic cinnamon-like aroma.[1][2][5][6] It is structurally similar to cinnamaldehyde (B126680), with the key difference being a methyl group at the alpha position of the propenal side chain. This substitution influences its physical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101-39-3 | [1][5] |

| Molecular Formula | C₁₀H₁₀O | [1][5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Appearance | Clear pale yellow to yellow liquid | [5] |

| Odor | Sweet, spicy, cinnamon-like | [1][6] |

| Boiling Point | 148-149 °C @ 27 mmHg; 302 °F @ 100 mmHg | [7] |

| Density | ~1.04 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.602 - 1.607 | [5] |

| Solubility | Insoluble in water; Soluble in ethanol | [7] |

| Stability | Stable under normal conditions. Combustible. |

Synthesis and Purification

The primary method for synthesizing this compound is through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and propionaldehyde (B47417).[3][4]

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is a generalized procedure based on established aldol condensation methodologies.

Materials:

-

Benzaldehyde

-

Propionaldehyde

-

Methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a methanol-water solution and cool the mixture to 15-25°C in an ice bath.[8]

-

Add benzaldehyde to the flask and stir for approximately 30 minutes.[8]

-

Slowly add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.[8]

-

After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.[8]

-

Quench the reaction by adding water.

-

Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the crude this compound with an organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.[9]

Equipment:

-

Round-bottom flask

-

Short path distillation head with a condenser and receiving flask

-

Vacuum pump and vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-

Place the crude this compound into the round-bottom flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Begin stirring and gradually apply vacuum to the system. A pressure of around -0.097 to -0.1 MPa is typically used.[8]

-

Gently heat the flask using a heating mantle.

-

Collect and discard any initial low-boiling fractions, which may include unreacted starting materials. Benzaldehyde will distill at approximately 88-114°C under these vacuum conditions.[8]

-

Collect the main fraction of this compound, which distills at approximately 142-170°C under vacuum.[8]

-

Once the main fraction has been collected, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, vinylic proton, and the alpha-methyl group protons. | [10] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methyl carbon. | |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the aldehyde, C=C stretch of the alkene, and C-H stretches of the aromatic ring. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 146, with characteristic fragmentation patterns. | [7] |

Biological Activities and Potential Applications

While traditionally used in fragrances, this compound has demonstrated several biological activities that are of interest to researchers and drug developers.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against Candida species.[1][12]

-

Mechanism of Action: Studies suggest that its primary antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis .[1][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The inhibition of ergosterol biosynthesis by this compound has been quantified, showing a significant reduction in total ergosterol content in treated fungal cells.[1][12]

-

Antibiofilm Activity: In addition to its fungicidal effects, this compound has been shown to inhibit biofilm formation by Candida albicans.[13] It achieves this by preventing the morphological transition from yeast to hyphal growth, a critical step in biofilm development.[13]

Caption: Antifungal mechanism of this compound.

Enzyme Inhibition: Tyrosinase

This compound has been identified as a reversible inhibitor of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.

-

Inhibitory Activity: It inhibits both the monophenolase and diphenolase activities of tyrosinase.

-

Mechanism of Inhibition: Molecular analysis, including fluorescence quenching and molecular docking studies, suggests that this compound acts as a static quencher of tyrosinase. It is proposed to interact with amino acid residues in the active site center, rather than directly chelating the copper ions.

Intermediate in Drug Synthesis: Epalrestat

A significant application of this compound in the pharmaceutical industry is its use as a key starting material for the synthesis of Epalrestat .[3][4] Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.

The synthesis involves a Knoevenagel condensation reaction between this compound and 3-carboxymethyl rhodanine.[3]

Caption: Synthesis of Epalrestat from this compound.

Potential Modulation of Signaling Pathways

While direct studies on this compound are limited, its structural analog, cinnamaldehyde, is known to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. This suggests that this compound may have similar activities that warrant further investigation.

-

MAPK and NF-κB Pathways: Cinnamaldehyde has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] These pathways are crucial in the inflammatory response, and their inhibition by cinnamaldehyde contributes to its anti-inflammatory effects.[15][16] Given the structural similarity, it is plausible that this compound could also exert anti-inflammatory effects through modulation of these pathways.

Safety and Toxicology

This compound is considered to be of low to moderate toxicity. However, it is an irritant and should be handled with appropriate safety precautions.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 2050 mg/kg | [6] |

| LD₅₀ | Rabbit | Dermal | >5 g/kg | [6] |

Safety Precautions:

-

Causes skin and eye irritation.[17]

-

May cause respiratory irritation.[17]

-

Combustible liquid.

-

Should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion and Future Directions

This compound is a versatile molecule with established applications in the fragrance industry and significant potential in the pharmaceutical and life sciences sectors. Its demonstrated antifungal activity, coupled with its role as a tyrosinase inhibitor, makes it a compound of interest for further research. The successful use of this compound as a precursor for the drug Epalrestat highlights its value in medicinal chemistry.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of inflammation and other disease models. Further investigation into its antimicrobial spectrum and the potential for developing derivatives with enhanced activity and reduced toxicity could open up new therapeutic avenues. A deeper understanding of its mechanism of action as an enzyme inhibitor may also lead to the design of novel therapeutic agents.

References

- 1. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. foreverest.net [foreverest.net]

- 7. This compound | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]

- 9. How To [chem.rochester.edu]

- 10. α-Methylcinnamaldehyde(101-39-3) 1H NMR [m.chemicalbook.com]

- 11. α-Methylcinnamaldehyde(101-39-3) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

Spectral and Mechanistic Insights into α-Methylcinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for α-Methylcinnamaldehyde, a compound of significant interest in the fragrance, flavor, and pharmaceutical industries. This document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and explores the compound's mechanisms of action as a tyrosinase inhibitor and an antifungal agent.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of α-Methylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for α-Methylcinnamaldehyde

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.56 | s | Aldehyde (-CHO) |

| 7.2-7.6 | m | Aromatic (C₆H₅) |

| 7.24 | s | Vinylic (=CH-) |

| 2.06 | s | Methyl (-CH₃) |

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for α-Methylcinnamaldehyde

| Chemical Shift (ppm) | Assignment |

| 195.0 | Aldehyde Carbonyl (C=O) |

| 153.0 | Vinylic Carbon |

| 142.0 | Vinylic Carbon |

| 134.0 | Aromatic Carbon |

| 129.5 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 127.0 | Aromatic Carbon |

| 11.0 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragmentation Data for α-Methylcinnamaldehyde

| m/z | Relative Intensity (%) | Putative Fragment |

| 146 | 73.1 | [M]⁺ (Molecular Ion) |

| 145 | 100.0 | [M-H]⁺ |

| 117 | 56.5 | [M-CHO]⁺ |

| 115 | 45.7 | [M-CH₃-CO]⁺ |

| 91 | 26.7 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI)[1]

Experimental Protocols

While specific, detailed experimental parameters for the above data are not publicly available, generalized protocols for obtaining such spectra are provided below.

NMR Spectroscopy Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves the following steps:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of α-Methylcinnamaldehyde for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mass Spectrometry Sample Preparation (for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the following general procedure can be followed:

-

Sample Dissolution: Prepare a dilute solution of α-Methylcinnamaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Serial Dilution: Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Vial Transfer: Transfer the final diluted sample to an appropriate autosampler vial.

-

Blank Samples: It is good practice to run a solvent blank before and after the sample to ensure the cleanliness of the system.

Signaling Pathways and Mechanisms of Action

α-Methylcinnamaldehyde exhibits notable biological activities, including tyrosinase inhibition and antifungal effects. The underlying mechanisms are depicted below.

Tyrosinase Inhibition

α-Methylcinnamaldehyde acts as a reversible inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. Molecular docking studies have indicated that it interacts with amino acid residues within the active site of the enzyme, rather than chelating the copper ions essential for catalytic activity. This interaction sterically hinders the substrate from binding, thereby inhibiting the enzyme.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The antifungal properties of α-Methylcinnamaldehyde stem from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to a compromised cell membrane, ultimately resulting in fungal cell death. The primary target within this pathway is believed to be one of the key enzymes responsible for converting lanosterol (B1674476) to ergosterol.

References

alpha-Methylcinnamaldehyde synonyms and alternative names

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylcinnamaldehyde (B80893), a versatile aromatic aldehyde, is a compound of significant interest across various scientific disciplines, including flavor and fragrance science, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and spectroscopic properties, and established experimental protocols for its synthesis, purification, and biological evaluation. Furthermore, it elucidates the compound's interaction with key cellular signaling pathways, offering insights for researchers in drug discovery and development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. A comprehensive list of these identifiers is provided below to facilitate accurate identification and literature searches.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| Common Name | This compound |

| IUPAC Name | (2E)-2-Methyl-3-phenylprop-2-enal[1] |

| Systematic Names | 2-Methyl-3-phenyl-2-propenal[2][3] |

| 2-Methyl-3-phenylacrolein[1][2] | |

| 2-Methyl-3-phenylacrylaldehyde[1][4] | |

| α-Methyl-trans-cinnamaldehyde[1] | |

| Trade Names & Other Synonyms | Methyl Cinnamic Aldehyde[4][5] |

| alpha-Methylcinnimal[1] | |

| Canella aldehyde[6] | |

| Cyprinal[6] | |

| CAS Registry Number | 101-39-3[1][2][4][5] |

| EC Number | 202-938-8[5] |

| FEMA Number | 2697[1][2] |

| PubChem CID | 7557[2], 5372813[1] |

| Beilstein Number | 507514[5] |

| Molecular Formula | C₁₀H₁₀O[2][4][7] |

| InChI Key | VLUMOWNVWOXZAU-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Clear pale yellow to yellow liquid | [2] |

| Odor | Sweet, spicy, cinnamon-like | [4] |

| Density | 1.04 g/mL | [2] |

| Boiling Point | 148-149 °C at 27 mmHg | ChemicalBook |

| Refractive Index (n20/D) | 1.602 - 1.607 | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features and Data |

| ¹H NMR | Spectra available for review in various databases. |

| ¹³C NMR | Characteristic peaks for carbonyl carbon (around 190-215 ppm) and aromatic carbons. |

| Infrared (IR) | Strong C=O stretching absorption around 1660-1770 cm⁻¹. |

| Mass Spectrometry (MS) | GC-MS data available, showing characteristic fragmentation patterns. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and purification.

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of this compound is the base-catalyzed aldol condensation of benzaldehyde (B42025) and propionaldehyde (B47417).

Protocol:

-

Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide (B78521) in a methanol-water solvent system.

-

Addition of Reactants: To the cooled alkaline solution, add benzaldehyde. Subsequently, add propionaldehyde dropwise while maintaining the temperature between 15-25 °C. The molar ratio of benzaldehyde to propionaldehyde is typically around 1:1.1.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is neutralized with a suitable acid. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Purification by Fractional Distillation (Rectification)

For high-purity trans-alpha-methylcinnamaldehyde, a multi-step rectification process can be employed to separate it from cis-isomers and other impurities.

Protocol:

-

First Rectification: The crude this compound is subjected to vacuum distillation to remove low-boiling impurities.

-

Second Rectification: A subsequent fractional distillation is performed to separate the trans-isomer from the cis-isomer.

-

Acid Treatment: The fraction enriched in the cis-isomer can be treated with acid to facilitate isomerization to the more stable trans-isomer, which can then be recycled into the purification process.

-

Final Rectification: A final vacuum distillation is carried out to obtain high-purity trans-alpha-methylcinnamaldehyde.

Biological Activity and Signaling Pathways

This compound and its analogs have been investigated for various biological activities. Notably, cinnamaldehyde (B126680) derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Activity and NF-κB/JNK Signaling

Cinnamaldehyde and its analogs have demonstrated anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) signaling pathways. These pathways are crucial regulators of inflammatory responses.

Caption: Inhibition of NF-κB and JNK signaling by α-Methylcinnamaldehyde.

Modulation of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important target. Aberrant STAT3 signaling is implicated in various diseases, including cancer. Cinnamaldehyde derivatives have been shown to interfere with this pathway.

Caption: α-Methylcinnamaldehyde interferes with the JAK-STAT3 signaling pathway.

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile and a range of biological activities. The information presented in this guide, from its various names to detailed experimental protocols and its interaction with cellular signaling pathways, provides a solid foundation for researchers and professionals in drug development and other scientific fields. Further investigation into its pharmacological properties and mechanism of action holds promise for the development of new therapeutic agents.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]

- 6. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]

- 7. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylcinnamaldehyde (B80893) (α-MCA), a prominent aromatic aldehyde, holds a significant position in the realms of flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of α-MCA. While the precise moment of its initial discovery remains historically ambiguous, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation in the late 19th century. This document details the evolution of its synthesis, from early condensation reactions to more refined industrial processes. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Furthermore, detailed experimental protocols for its synthesis and purification are provided, alongside diagrammatic representations of reaction pathways and workflows to facilitate a deeper understanding of this versatile molecule.

Discovery and History

The precise date and the individual credited with the first synthesis of this compound are not definitively documented in readily accessible historical records. Its discovery is closely intertwined with the development of the Claisen-Schmidt condensation reaction, a cornerstone of organic synthesis established in the late 19th century. This reaction, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.

The foundational work on the condensation of benzaldehyde (B42025) with acetaldehyde (B116499) to produce cinnamaldehyde (B126680) was a critical precursor. Cinnamaldehyde itself was isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, and later synthesized in the laboratory by the Italian chemist Luigi Chiozza in 1854.[1] The logical extension of this reaction to other aliphatic aldehydes, such as propionaldehyde (B47417), would directly lead to the formation of this compound.

While a singular "discovery" paper for this compound is not apparent, an early and significant milestone in its documented synthesis is a 1937 patent.[2] This patent outlines an improved process for the synthesis of unsaturated aldehydes, including this compound, highlighting its industrial relevance by that time. This suggests that the compound was known and likely in use, particularly in the fragrance and flavor industries, prior to this date. Its history is therefore more of an evolutionary tale rooted in the broader exploration of condensation chemistry rather than a singular breakthrough moment.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid with a characteristic warm, spicy, and cinnamon-like aroma. Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 148-149 °C at 27 mmHg | [4] |

| Density | 1.047 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.605 | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | - |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | - |

| CAS Number | 101-39-3 | [3] |

Spectroscopic Data

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), 7.3-7.6 (m, 5H, Ar-H), 7.1 (s, 1H, =CH), 2.1 (s, 3H, CH₃) | - |

| ¹³C NMR (CDCl₃) | δ ~195 (C=O), 150, 140, 134, 130, 129, 128 (Ar-C and C=C), 11 (CH₃) | - |

| Infrared (IR) | ν ~1680 cm⁻¹ (C=O stretch, conjugated), 1625 cm⁻¹ (C=C stretch) | - |

| Mass Spectrometry (MS) | m/z 146 (M⁺), 145, 117, 115, 91 | - |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Claisen-Schmidt condensation of benzaldehyde and propionaldehyde in the presence of a base catalyst.

General Reaction Pathway

The reaction proceeds via an aldol condensation mechanism. The base abstracts an acidic α-hydrogen from propionaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound.

Historical Industrial Synthesis Protocol (Based on 1937 Patent)

An early patented method from 1937 describes an improved process for synthesizing unsaturated aldehydes.[2] A key innovation was the use of at least one of the aldehyde reactants in the form of its bisulfite compound. This allowed for a more controlled reaction with fewer byproducts.

Experimental Workflow:

Detailed Protocol:

-

Preparation of the Bisulfite Adduct: One of the aldehyde reactants (e.g., propionaldehyde) is converted to its bisulfite adduct by reaction with sodium bisulfite. This adduct is often used in its crude form.

-

Reaction: The aldehyde bisulfite compound is gradually added to a stirred solution of an alkali (e.g., sodium hydroxide) in an aqueous-alcoholic medium. Benzaldehyde is added concurrently or is already present in the reaction mixture. The temperature is maintained between 20-30°C.

-

Work-up: After the reaction is complete, the mixture is diluted with water. The oily layer containing the product is separated.

-

Purification: The crude product is purified by vacuum distillation.

Modern Laboratory Synthesis Protocol

Modern syntheses typically involve the direct condensation of the free aldehydes.

Experimental Protocol:

-

Reaction Setup: A solution of sodium hydroxide (B78521) (e.g., 10 g) in an aqueous methanol (B129727) solution (e.g., 200 g of 40% methanol) is prepared in a reaction vessel and cooled to 15-25°C.[5]

-

Addition of Reactants: Benzaldehyde (e.g., 100 g, 0.943 mol) is added to the basic solution and stirred for 30 minutes. Propionaldehyde (e.g., 43.77 g, 0.754 mol) is then added dropwise over 5-8 hours, maintaining the temperature at 15-25°C.[5]

-

Work-up: After the addition is complete, the reaction mixture is washed with water, neutralized, and the organic layer is separated.

-

Purification: The crude product is subjected to vacuum distillation to remove unreacted benzaldehyde and then to collect the final this compound product.[5]

Applications

This compound is a versatile compound with a wide range of applications:

-

Fragrance Industry: It is a key component in many perfumes, soaps, detergents, and cosmetics, imparting a warm, spicy, and floral scent.

-

Flavor Industry: It is used as a flavoring agent in chewing gum, candies, beverages, and baked goods to provide a cinnamon-like flavor.

-

Pharmaceutical Industry: It serves as an important intermediate in the synthesis of pharmaceuticals, such as the aldose reductase inhibitor, Epalrestat, which is used for the treatment of diabetic neuropathy.

-

Agrochemicals: It has shown potential as an antimicrobial and antifungal agent.

Conclusion

This compound, a product of the venerable Claisen-Schmidt condensation, has evolved from a laboratory curiosity to a significant industrial chemical. Its history, though not marked by a single, celebrated moment of discovery, is a testament to the incremental advancements in organic synthesis. The detailed understanding of its chemical properties and the refinement of its synthesis have solidified its importance in a multitude of commercial applications. This guide provides a foundational resource for professionals engaged in research, development, and application of this important aromatic aldehyde.

References

Methodological & Application

Application Notes and Protocols: Synthesis of α-Methylcinnamaldehyde from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α-methylcinnamaldehyde, a significant intermediate in the pharmaceutical and fragrance industries. The primary synthesis route detailed is the crossed-aldol condensation of benzaldehyde (B42025) with propionaldehyde (B47417) (propanal) under basic conditions. This method is widely utilized due to its efficiency and cost-effectiveness. These notes offer comprehensive experimental procedures, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow to aid in laboratory-scale synthesis.

Introduction

α-Methylcinnamaldehyde, also known as 2-methyl-3-phenyl-2-propenal, is a valuable organic compound with a characteristic cinnamon-like aroma.[1] Beyond its use in fragrances, it serves as a crucial intermediate in the synthesis of various pharmaceuticals. The most common and industrially viable method for its preparation is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde and propionaldehyde.[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in a suitable solvent system.[3][4] The reaction proceeds by the deprotonation of the α-carbon of propionaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated aldehyde, α-methylcinnamaldehyde.

Reaction Mechanism: Crossed-Aldol Condensation

The synthesis of α-methylcinnamaldehyde from benzaldehyde and propionaldehyde proceeds via a base-catalyzed crossed-aldol condensation reaction. The key steps are:

-

Enolate Formation: A strong base, typically sodium hydroxide, removes an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated by a solvent molecule (e.g., water or methanol) to yield the aldol addition product, 3-hydroxy-2-methyl-3-phenylpropanal.

-

Dehydration: Under the reaction conditions, the aldol addition product readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, α-methylcinnamaldehyde.

Caption: Reaction mechanism for the synthesis of α-Methylcinnamaldehyde.

Experimental Protocols

Two primary protocols for the synthesis of α-methylcinnamaldehyde are presented below, derived from established literature.

Protocol 1: Methanol (B129727)/Water Solvent System

This protocol is adapted from a patented industrial process and offers a high yield.[4]

Materials:

-

Benzaldehyde

-

n-Propionaldehyde

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

Acetic Acid (for neutralization)

Equipment:

-

Jacketed reaction vessel with overhead stirrer and dropping funnel

-

Heating/cooling circulator

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Prepare a 40-60% aqueous methanol solution.

-

In the reaction vessel, dissolve sodium hydroxide (1-10% of the mass of water in the methanol solution) in the aqueous methanol with stirring until fully dissolved.

-

Cool the basic solution to 15-25°C.

-

In a separate container, prepare a solution of benzaldehyde in the 40-60% aqueous methanol (mass ratio of benzaldehyde to aqueous methanol of 1:2-3).

-

Add the benzaldehyde solution to the reactor and stir for 30 minutes, maintaining the temperature at 15-25°C.

-